molecular formula C30H48O8 B1192855 ISIR-005

ISIR-005

Cat. No. B1192855
M. Wt: 536.71
InChI Key: LOAPHXVWCJVEPY-XXUMMOLISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISIR-005 is a natural stabilizer of the 14-3-3/Gab2 protein-protein interaction (PPI) interface.

Scientific Research Applications

Ontology-Based Technology for ISIR

  • Development of Intelligent Scientific Internet Resources (ISIR)

    ISIR technology facilitates content-based access to systematized scientific knowledge and resources, significantly reducing the time required for information access and analysis. This is achieved through the accumulation of semantic descriptions of entities within a knowledge area, relevant internet resources, and information processing facilities directly within the ISIR content (Zagorulko & Zagorulko, 2015).

  • Mass Technology for Building ISIR

    The technology is oriented towards experts in specific knowledge domains, utilizing an ontology-based approach for the systematization and integration of scientific knowledge and information resources (Zagorulko, 2014).

  • Methodology for Developing Ontologies for Thematic ISIR

    A methodology that includes techniques and patterns for ontology development is used in ISIRs. This facilitates the organization of convenient access to heterogeneous knowledge and resources within a thematic field (Zagorulko, Borovikova, & Zagorulko, 2017).

Scientific Applications in Various Fields

  • Small-Molecule Stabilization in Protein-Protein Interactions

    ISIR-005, a semi-synthetic natural product derivative, has been identified to stabilize the interaction of the adaptor protein 14-3-3 and Gab2, which is relevant in cancer research. It binds to the rim-of-the-interface of the protein complex, specifically stabilizing the Gab2pT391 site (Bier et al., 2016).

  • Wireless Power Transfer System Efficiency

    ISIR has been proposed in the context of a novel rectifier topology to solve efficiency issues in wireless power transfer systems, demonstrating an improvement in dc-dc efficiency (Mai et al., 2022).

  • Development of ISIR in the Field of Physics

    The Institute of Scientific and Industrial Research (ISIR) at Osaka University has contributed to the development of various scientific applications, including far-infrared free-electron laser (FEL) technologies, which have implications for the study of materials and the environment (Lee, Yu, & Morikawa, 2007).

properties

Product Name

ISIR-005

Molecular Formula

C30H48O8

Molecular Weight

536.71

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-(((4R,5R,6R,6aS,9S,10aR,E)-5-Hydroxy-3-isopropyl-9-(methoxymethyl)-6,10a-dimethyl-1,2,4,5,6,6a,7,8,9,10a-decahydrodicyclopenta[a,d][8]annulen-4-yl)oxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C30H48O8/c1-15(2)18-10-11-30(6)12-20-17(13-34-7)8-9-19(20)16(3)23(31)27(22(18)30)37-28-25(33)24(32)26-21(36-28)14-35-29(4,5)38-26/h12,15-17,19,21,23-28,31-33H,8-11,13-14H2,1-7H3/b20-12-/t16-,17-,19+,21-,23-,24-,25-,26-,27-,28-,30-/m1/s1

InChI Key

LOAPHXVWCJVEPY-XXUMMOLISA-N

SMILES

O[C@@H]1[C@@H](O)[C@]2([H])OC(C)(C)OC[C@@]2([H])O[C@@H]1O[C@H]3[C@H](O)[C@H](C)[C@@](CC[C@@H]/4COC)([H])C4=C/[C@]5(C)C3=C(C(C)C)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ISIR005;  ISIR 005;  ISIR-005

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ISIR-005
Reactant of Route 2
Reactant of Route 2
ISIR-005
Reactant of Route 3
ISIR-005
Reactant of Route 4
ISIR-005
Reactant of Route 5
ISIR-005
Reactant of Route 6
Reactant of Route 6
ISIR-005

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.